molecular formula C10H7F4N3 B13273039 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine

1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine

Cat. No.: B13273039
M. Wt: 245.18 g/mol
InChI Key: XENHPFIRCXSNIB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine is a compound that has garnered significant interest in the fields of pharmaceuticals, agrochemicals, and materials science. The presence of both fluorine and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine typically involves the reaction of 4-fluoroaniline with trifluoromethyl-substituted pyrazole derivatives. One common method includes the use of trifluoromethyl ketones as intermediates, which are then subjected to cyclization reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or copper, in combination with suitable ligands, facilitates the formation of the desired product under milder conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine
  • 1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine
  • 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine

Comparison: 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to its chloro, bromo, and methyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H7F4N3

Molecular Weight

245.18 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazol-4-amine

InChI

InChI=1S/C10H7F4N3/c11-6-1-3-7(4-2-6)17-9(10(12,13)14)8(15)5-16-17/h1-5H,15H2

InChI Key

XENHPFIRCXSNIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)N)C(F)(F)F)F

Origin of Product

United States

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